Heptylzinc bromide 0.5M solution IN

Description

Contextualization of Organozinc Reagents in Modern Synthetic Chemistry

Organozinc reagents are a class of organometallic compounds containing a carbon-zinc bond. wikipedia.org They play a crucial role in contemporary synthetic chemistry, finding application in the production of pharmaceuticals, fragrances, and agrochemicals. acs.org Their primary utility is in the formation of new carbon-carbon (C-C) bonds, a fundamental process in the construction of complex organic molecules. acs.org While perhaps not as widely recognized as their organolithium or Grignard counterparts, organozinc compounds have experienced a resurgence in recent decades due to their distinct advantages. acs.org

The moderate reactivity of organozinc reagents also contributes to their utility. While they are less reactive than Grignard or organolithium reagents, this characteristic can be advantageous, leading to higher selectivity and fewer side reactions. wikipedia.org Their reactivity can be fine-tuned through the choice of reaction conditions and the use of catalysts, making them versatile tools for a variety of transformations. acs.org

Historical Development and Evolution of Organozinc Bromide Reagents

The history of organozinc chemistry dates back to 1848, when Edward Frankland synthesized the first organozinc compound, diethylzinc. wikipedia.orgdigitellinc.comsigmaaldrich.com This discovery marked the dawn of organometallic chemistry and laid the groundwork for the development of the theory of valence. digitellinc.com Early work by Frankland and his students, as well as by Russian chemists like Aleksandr Butlerov and Aleksandr Zaitsev, explored the reactions of dialkylzinc reagents with carbonyl compounds. digitellinc.com

A significant breakthrough in the preparation of organozinc reagents was the development of methods for their direct synthesis from organic halides and zinc metal. wikipedia.orgsigmaaldrich.com Initially, this was challenging, particularly for less reactive alkyl bromides and chlorides. sigmaaldrich.com The discovery of "Rieke zinc," a highly activated form of zinc metal, enabled the direct reaction of these halides with zinc, expanding the scope of accessible organozinc reagents. wikipedia.orgsigmaaldrich.com

Further advancements led to the development of methods for preparing alkylzinc bromides from alkyl bromides using magnesium in the presence of lithium chloride (LiCl) and zinc chloride (ZnCl₂). researchgate.net The use of LiCl was found to be crucial for promoting the insertion of zinc into the carbon-bromine bond and for the efficiency of subsequent reactions. acs.orgbeilstein-journals.org More recent methods have employed cobalt catalysis for the direct preparation of alkylzinc compounds from functionalized alkyl bromides under mild conditions. researchgate.net These developments have made a wide range of functionalized alkylzinc bromides readily accessible for use in organic synthesis.

Significance of Alkylzinc Bromides in Catalytic and Stoichiometric Transformations

Alkylzinc bromides are versatile reagents that participate in a wide range of both catalytic and stoichiometric transformations, primarily focused on the formation of new carbon-carbon bonds.

Catalytic Transformations: The most prominent application of alkylzinc bromides is in transition metal-catalyzed cross-coupling reactions. sigmaaldrich.com The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, is a powerful tool for forming C-C bonds. wikipedia.org Alkylzinc bromides are excellent partners in these reactions due to their ability to undergo transmetalation, a key step in the catalytic cycle. nih.gov These reactions have been successfully applied to couple alkylzinc bromides with a variety of aryl bromides and chlorides, even those with sensitive functional groups. organic-chemistry.orgmit.edunih.gov The development of specialized ligands has further expanded the scope of these reactions, enabling the coupling of even challenging secondary alkylzinc halides. organic-chemistry.orgmit.edunih.gov Copper-catalyzed cross-coupling reactions of alkylzinc reagents with primary alkyl bromides have also been developed. nih.gov

Stoichiometric Transformations: Beyond their use in catalytic cycles, alkylzinc bromides are also employed in stoichiometric reactions. They can undergo addition reactions to various electrophiles. For instance, they participate in multicomponent Mannich reactions to form α-branched amines. beilstein-journals.org Copper-catalyzed conjugate addition of alkylzinc bromides to activated alkynes is another important application. acs.org They can also add to carbonyl groups in a manner similar to Grignard reagents, a reaction known as the Barbier reaction, which can often be performed in a one-pot procedure. wikipedia.org

The reactivity of alkylzinc bromides can be influenced by additives. For example, the presence of lithium chloride is often essential for the efficiency of multicomponent reactions. beilstein-journals.org The choice of solvent also plays a critical role, with polar aprotic solvents like tetrahydrofuran (B95107) (THF) and N,N-dimethylacetamide (DMA) being commonly used. beilstein-journals.orgorganic-chemistry.org

Scope and Academic Relevance of Heptylzinc Bromide as a Specialized Reagent

Heptylzinc bromide, as a specific example of an alkylzinc bromide, serves as a valuable building block for introducing a linear seven-carbon chain into organic molecules. Its utility is demonstrated in various academic and patent literature, highlighting its role in the synthesis of complex targets.

A notable application of a 0.5M solution of n-heptylzinc bromide in THF is in the synthesis of precursors for cannabigerol (B157186) derivatives. google.com In a specific example, it was used in a palladium-catalyzed cross-coupling reaction with a functionalized phenyl trifluoromethanesulfonate. google.com This demonstrates the reagent's compatibility with complex substrates and its utility in the late-stage functionalization of molecules.

The academic relevance of heptylzinc bromide is further underscored by its use in studies aimed at developing and understanding new catalytic methodologies. For instance, 4-heptylzinc bromide has been employed in the investigation of Negishi cross-coupling reactions, particularly in optimizing reaction conditions and exploring the effects of different catalysts and solvents. core.ac.uk These studies contribute to the broader understanding of organozinc reactivity and help to expand the toolkit available to synthetic chemists.

Overview of Key Research Areas Pertaining to Heptylzinc Bromide 0.5M Solutions

Research involving heptylzinc bromide 0.5M solutions is primarily concentrated in the area of transition metal-catalyzed cross-coupling reactions. The development of more efficient and selective catalysts for these reactions remains an active area of investigation. This includes the design of new ligands for palladium and nickel catalysts that can promote the coupling of heptylzinc bromide with a wider range of electrophiles, including challenging aryl chlorides and other alkyl halides. organic-chemistry.orgmit.edunih.gov

Another key research area is the application of heptylzinc bromide in the total synthesis of natural products and other biologically active molecules. The ability to introduce a heptyl group selectively is crucial for the synthesis of various target compounds. For example, the cross-coupling of a heptylzinc bromide reagent was a key step in the synthesis of a natural product. ethz.ch

Furthermore, there is ongoing research into the development of more sustainable and practical methods for the preparation and use of organozinc reagents like heptylzinc bromide. This includes exploring reactions in more environmentally friendly solvents and developing catalytic systems that operate under milder conditions with lower catalyst loadings. acs.orgorganic-chemistry.org The use of heptylzinc bromide in flow chemistry is also an emerging area, offering potential advantages in terms of scalability and safety. acs.org

Table of Reaction Types Involving Alkylzinc Bromides

| Reaction Type | Description | Key Features |

|---|---|---|

| Negishi Coupling | Palladium- or nickel-catalyzed cross-coupling with organic halides (e.g., aryl bromides, vinyl triflates). wikipedia.org | High functional group tolerance, versatile for C(sp²)-C(sp³) and C(sp³)-C(sp³) bond formation. nih.govnih.gov |

| Mannich Reaction | Three-component reaction with an aldehyde and an amine to form α-branched amines. beilstein-journals.org | Efficient for the synthesis of complex amines; often requires LiCl as an additive. beilstein-journals.org |

| Conjugate Addition | Copper-catalyzed 1,4-addition to α,β-unsaturated carbonyl compounds and activated alkynes. acs.org | Forms new C-C bonds at the β-position of the unsaturated system. |

| Barbier Reaction | Addition to carbonyl compounds (aldehydes, ketones) in a one-pot procedure. wikipedia.org | Similar to the Grignard reaction but can often be performed in the presence of the carbonyl substrate. wikipedia.org |

| Acylation | Copper-catalyzed cross-coupling with acid chlorides to form ketones. acs.org | Provides a direct route to functionalized ketones. |

Table of Compound Names

| Compound Name |

|---|

| Heptylzinc bromide |

| Diethylzinc |

| Organolithium reagents |

| Grignard reagents |

| n-Heptylzinc bromide |

| (E)-4-(3,7-dimethylocta-2,6-dienyl)-3,5-bis(trimethylsilyloxy)phenyl trifluoromethanesulfonate |

| 4-Heptylzinc bromide |

| Cannabigerol |

| Zinc chloride |

| Lithium chloride |

| Tetrahydrofuran (THF) |

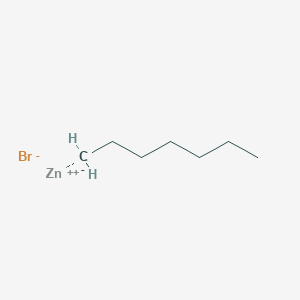

Structure

2D Structure

Properties

Molecular Formula |

C7H15BrZn |

|---|---|

Molecular Weight |

244.5 g/mol |

IUPAC Name |

zinc;heptane;bromide |

InChI |

InChI=1S/C7H15.BrH.Zn/c1-3-5-7-6-4-2;;/h1,3-7H2,2H3;1H;/q-1;;+2/p-1 |

InChI Key |

SBACIVWUWRSWLN-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCC[CH2-].[Zn+2].[Br-] |

Origin of Product |

United States |

Synthetic Methodologies for Heptylzinc Bromide Solution Generation

Direct Insertion Methods for Organozinc Bromide Synthesis

The most common route to alkylzinc halides is the direct oxidative addition of zinc metal to an alkyl halide. This method is advantageous due to its operational simplicity and the commercial availability of the starting materials.

Optimized Conditions for Zinc Metal Insertion into Heptyl Bromide

The direct insertion of zinc into the carbon-bromine bond of heptyl bromide is a heterogeneous reaction that is highly dependent on the reaction conditions. Key parameters that are optimized to ensure efficient and high-yielding synthesis include the nature of the zinc metal, the solvent, and the reaction temperature.

For the preparation of heptylzinc bromide, a common procedure involves the use of zinc dust or powder in an anhydrous aprotic polar solvent, with tetrahydrofuran (B95107) (THF) being the most frequently employed. The reaction is typically initiated by the activation of the zinc surface, followed by the addition of heptyl bromide. The reaction temperature is a critical factor; for primary alkyl bromides like heptyl bromide, the insertion of zinc generally proceeds smoothly at temperatures ranging from 25°C to 50°C. In some protocols, gentle heating to around 40-50°C may be necessary to initiate and sustain the reaction. The progress of the reaction can often be monitored by the disappearance of the metallic zinc and a change in the appearance of the reaction mixture.

A representative, albeit general, procedure involves charging a flame-dried flask with zinc dust under an inert atmosphere (e.g., argon or nitrogen). Anhydrous THF is then added, followed by a small amount of an activator. Heptyl bromide is subsequently added, often dropwise, to control the exothermicity of the reaction. The mixture is then stirred at a controlled temperature until the consumption of the starting material is complete.

Activator Systems and Promoters for Enhanced Zinc Reactivity

The reactivity of commercial zinc metal is often hindered by a passivating layer of zinc oxide on its surface. Therefore, activation of the zinc is crucial for the successful synthesis of organozinc reagents. Several activator systems and promoters have been developed to enhance the reactivity of zinc.

Chemical Activation: A widely used method for activating zinc involves treatment with small amounts of activating agents. 1,2-dibromoethane (B42909) is frequently used; it reacts with the zinc surface to expose fresh, unoxidized metal. The formation of ethene gas, which bubbles out of the solution, is an indicator of successful activation. Another common activator is trimethylsilyl (B98337) chloride. nih.gov

Iodine is also a highly effective activator. A catalytic amount of iodine can be added to the zinc suspension, which etches the zinc surface and facilitates the oxidative insertion. organic-chemistry.org

Promoters: Lithium chloride (LiCl) has been shown to significantly promote the formation of organozinc reagents from alkyl bromides. researchgate.net The presence of LiCl in THF helps to solubilize the initially formed organozinc species, preventing it from coating the zinc surface and thereby allowing the reaction to proceed to completion. This is often referred to as the Knochel method. researchgate.net The use of LiCl allows the reaction to be performed at or near room temperature and often leads to higher yields. researchgate.net

Rieke® Zinc: A highly reactive form of zinc, known as Rieke® Zinc, can be prepared by the reduction of a zinc salt, such as zinc chloride (ZnCl₂), with an alkali metal like lithium or potassium in the presence of an electron carrier like naphthalene. researchgate.net This finely divided, highly active zinc powder reacts readily with alkyl bromides, often at lower temperatures and with higher efficiency than commercially available zinc dust. researchgate.net

The following table summarizes various conditions and activators used for the synthesis of alkylzinc halides, which are applicable to the preparation of heptylzinc bromide.

| Zinc Source | Activator/Promoter | Solvent | Temperature (°C) | Key Features |

| Zinc Dust | 1,2-Dibromoethane, TMSCl | THF | 25-50 | Standard activation method. |

| Zinc Powder | Iodine (catalytic) | DMA | Room Temp. | Effective for unactivated alkyl bromides. organic-chemistry.org |

| Zinc Dust | LiCl | THF | 25-40 | Promotes solubility of the organozinc reagent, leading to higher yields. researchgate.net |

| Rieke® Zinc | (Prepared in situ) | THF | Room Temp. | Highly reactive zinc, suitable for less reactive halides. researchgate.net |

Transmetalation Approaches to Heptylzinc Bromide Formation

Transmetalation, the exchange of an organic group from one metal to another, provides an alternative route to organozinc reagents. This method is particularly useful when the direct insertion of zinc is problematic or when the precursor organometallic is readily available.

Transmetalation from Organolithium or Organomagnesium Precursors

The most common transmetalation route to alkylzinc halides involves the reaction of a more electropositive organometallic species, such as an organolithium or a Grignard reagent (organomagnesium halide), with a zinc halide salt.

From Organomagnesium Precursors (Grignard Reagents): Heptylmagnesium bromide, a Grignard reagent, can be readily prepared by the reaction of heptyl bromide with magnesium metal in an ethereal solvent like diethyl ether or THF. capes.gov.br The subsequent addition of a zinc halide, typically anhydrous zinc bromide (ZnBr₂) or zinc chloride (ZnCl₂), to the pre-formed Grignard reagent results in a rapid transmetalation to afford heptylzinc bromide. beilstein-journals.org The driving force for this reaction is the difference in electronegativity between magnesium and zinc.

The general reaction is as follows: CH₃(CH₂)₆MgBr + ZnBr₂ → CH₃(CH₂)₆ZnBr + MgBr₂

This method is often clean and high-yielding. The presence of lithium chloride can also be beneficial in these reactions, enhancing the reactivity and solubility of the resulting organozinc species. beilstein-journals.org

From Organolithium Precursors: While less common for the preparation of simple alkylzinc halides compared to the Grignard route, transmetalation from an organolithium precursor is also a viable method. Heptyllithium can be prepared from heptyl bromide or chloride by reaction with a strong base like n-butyllithium or by direct lithiation with lithium metal. The subsequent reaction with a zinc halide, such as ZnBr₂, at low temperatures leads to the formation of heptylzinc bromide. sigmaaldrich.comrsc.org

The general reaction is as follows: CH₃(CH₂)₆Li + ZnBr₂ → CH₃(CH₂)₆ZnBr + LiBr

This approach is particularly useful for preparing functionalized organozinc reagents where the functional groups might not be compatible with the conditions required for Grignard reagent formation.

Other Metal-Exchange Protocols for Heptylzinc Bromide Generation

Beyond the well-established routes from organolithium and organomagnesium compounds, other metal-exchange protocols exist, although they are less frequently employed for the synthesis of simple alkylzinc halides like heptylzinc bromide.

One such example is the boron-zinc exchange. An organoborane can react with a dialkylzinc compound to generate a new organozinc species. However, this is more commonly used for the synthesis of more complex or functionalized diorganozinc compounds rather than alkylzinc halides.

Another approach involves the use of other transition metal catalysts to facilitate the formation of the organozinc reagent. For instance, cobalt salts have been shown to catalyze the direct formation of alkylzinc compounds from alkyl bromides under mild conditions. beilstein-journals.org While this is technically a direct insertion method, the catalytic cycle involves metal-exchange steps.

Preparation of Heptylzinc Bromide Solutions of Defined Molarity (e.g., 0.5M)

For many applications in organic synthesis, it is crucial to use a solution of heptylzinc bromide with a precisely known concentration. Commercially, heptylzinc bromide is available as a 0.5M solution in THF. In the laboratory, the preparation of such a solution involves the synthesis of the organozinc reagent followed by a standardization step.

A general procedure for preparing a 0.5M solution of heptylzinc bromide would involve reacting the appropriate amounts of heptyl bromide and activated zinc in THF to achieve the target concentration. For example, to prepare 100 mL of a 0.5M solution, one would use 0.05 moles of heptyl bromide and a slight excess of zinc (e.g., 1.1 to 1.5 equivalents).

After the reaction is deemed complete, it is essential to determine the exact molarity of the resulting solution, as the yield of the organozinc formation may not be quantitative. The most common method for standardizing organozinc solutions is by titration. A widely used procedure is the iodometric titration developed by Knochel. This involves titrating a known volume of the organozinc solution with a standardized solution of iodine in THF, often in the presence of LiCl. beilstein-journals.org The endpoint is indicated by the persistence of the brown color of iodine.

The titration reaction is as follows: CH₃(CH₂)₆ZnBr + I₂ → CH₃(CH₂)₆I + ZnBrI

By accurately measuring the volume of the iodine solution required to reach the endpoint, the molarity of the heptylzinc bromide solution can be calculated. The solution can then be diluted with anhydrous THF to the desired 0.5M concentration if necessary.

The following table outlines a representative titration procedure.

| Step | Procedure |

| 1. Preparation of Iodine Solution | A standard solution of iodine (e.g., 1.0 M) in anhydrous THF is prepared. |

| 2. Sample Preparation | A precise volume of the prepared heptylzinc bromide solution is taken in a flame-dried, argon-purged flask. |

| 3. Titration | The iodine solution is added dropwise to the heptylzinc bromide solution with vigorous stirring. |

| 4. Endpoint Determination | The endpoint is reached when the brown color of iodine persists in the solution. |

| 5. Calculation | The molarity of the heptylzinc bromide solution is calculated based on the stoichiometry of the reaction and the volumes of the reactants used. |

Methodologies for Precise Concentration Control in Solution

The synthesis of heptylzinc bromide typically involves the direct reaction of a heptyl halide with zinc metal. libretexts.org Achieving a specific molarity, such as 0.5M, is a function of the stoichiometry of the reactants and the volume of the solvent used.

Direct Insertion of Zinc: The most common method for preparing organozinc halides is the oxidative addition of zinc metal to an organic halide. wikipedia.orgriekemetals.com For heptylzinc bromide, this involves the reaction of heptyl bromide with zinc. To achieve a 0.5M solution, the molar quantities of heptyl bromide and zinc are carefully measured relative to the final volume of the solvent, which is typically an ether like tetrahydrofuran (THF). riekemetals.comscispace.com

The general reaction is as follows:

CH₃(CH₂)₆Br + Zn → CH₃(CH₂)₆ZnBr

To ensure the desired concentration, the following parameters are critical:

Stoichiometry: A slight excess of zinc is often used to ensure complete conversion of the heptyl bromide.

Solvent Volume: The volume of THF is precisely measured to achieve the target 0.5M concentration upon completion of the reaction. For example, to prepare 100 mL of a 0.5M solution, 0.05 moles of heptyl bromide would be used.

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography to track the disappearance of the starting heptyl bromide.

Titration: After the reaction is complete, the concentration of the resulting heptylzinc bromide solution can be accurately determined by titration with a standardized solution of iodine. beilstein-journals.org

A study on the continuous synthesis of organozinc reagents demonstrated that full conversion of the organic halide could be achieved in a single pass through a reactor, yielding organozinc products with high purity. acs.org This method offers excellent control over reaction parameters and thus the final concentration.

Use of Activated Zinc: The reactivity of zinc metal can be a critical factor in the synthesis. The use of highly reactive zinc, such as Rieke® Zinc, can facilitate the reaction under mild conditions. sigmaaldrich.comriekemetals.com This high reactivity ensures a more reliable and complete reaction, which is essential for achieving the target concentration without the need for harsh conditions that might lead to side reactions.

Table 1: Key Parameters for 0.5M Heptylzinc Bromide Synthesis

| Parameter | Specification | Purpose |

| Heptyl Bromide | High Purity | To avoid side reactions and ensure accurate stoichiometry. |

| Zinc | Activated Powder or Turnings | To ensure efficient and complete reaction. |

| Solvent | Anhydrous THF | To provide an inert reaction medium and solubilize the product. |

| Temperature | Controlled (e.g., room temp. to reflux) | To manage reaction rate and prevent solvent loss. |

| Atmosphere | Inert (Nitrogen or Argon) | To prevent reaction with oxygen and moisture. wikipedia.org |

| Post-synthesis Analysis | Titration | To verify the final concentration of the solution. beilstein-journals.org |

Considerations for Reagent Purity and Consistency in Solution Synthesis

The purity and consistency of the starting materials are paramount for the successful and reproducible synthesis of heptylzinc bromide solutions. Impurities can lead to lower yields, the formation of byproducts, and inconsistencies in the concentration and reactivity of the final solution.

Purity of Heptyl Bromide: The heptyl bromide used should be of high purity, free from other alkyl halides and moisture. The presence of water will quench the organozinc reagent as it is formed. Other organic impurities could potentially react with the heptylzinc bromide.

Purity and Activation of Zinc: The source and form of zinc are crucial. Zinc powder or turnings are commonly used. acs.org The surface of commercial zinc is often coated with a layer of zinc oxide, which can inhibit the reaction. Therefore, activation of the zinc is often necessary. Common activation methods include:

Washing with dilute acid to remove the oxide layer, followed by washing with water, ethanol, and ether, and then drying under vacuum.

Treatment with activating agents like 1,2-dibromoethane or iodine. core.ac.uk

Using commercially available highly reactive zinc. riekemetals.com

The consistency of the zinc's particle size and surface area can also affect the reaction rate and reproducibility.

Solvent Quality: The solvent, typically THF, must be anhydrous and free of peroxides. riekemetals.com Organozinc reagents are highly reactive towards protic compounds like water and alcohols. wikipedia.org Peroxides can also lead to unwanted side reactions. Distillation of THF from a drying agent such as sodium-benzophenone ketyl is a common practice to ensure its purity.

Impact of Impurities:

Water: Reacts with and destroys the organozinc reagent.

Oxygen: Can lead to the formation of alkoxides. acs.org

Other Organic Halides: Can lead to the formation of a mixture of organozinc reagents.

Metal Impurities in Zinc: Can either catalyze or inhibit the reaction, leading to inconsistent results.

Green Chemistry Principles in Heptylzinc Bromide Solution Synthesis

The application of green chemistry principles to the synthesis of organometallic reagents like heptylzinc bromide is an area of growing interest. The goal is to develop methods that are more environmentally benign, safer, and more efficient.

Atom Economy: The direct insertion of zinc into heptyl bromide is an addition reaction, which is inherently atom-economical as all the atoms of the reactants are incorporated into the product.

Use of Safer Solvents: While THF is a common solvent, its environmental and safety profile has led to the exploration of alternatives. 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources like corn cobs and bagasse, is considered a greener alternative to THF due to its lower toxicity and similar performance in many organometallic reactions. beilstein-journals.org Research has shown that alkylzinc bromides can be successfully prepared in 2-MeTHF. beilstein-journals.org

Energy Efficiency: The development of more reactive forms of zinc, such as Rieke® Zinc, allows the synthesis to be carried out under milder conditions, often at room temperature, thus reducing energy consumption. riekemetals.com Mechanochemical methods, such as ball-milling, are also being explored for the synthesis of organometallic reagents, which can reduce or eliminate the need for bulk solvents and operate at ambient temperature. organic-chemistry.org

Waste Minimization: Continuous flow synthesis offers a promising green alternative to batch processing. acs.org This methodology minimizes waste by allowing for precise control over stoichiometry and reaction conditions, leading to higher yields and purity. It also reduces the risks associated with handling large quantities of pyrophoric organometallic reagents by generating them in situ and consuming them immediately in a subsequent reaction step. acs.org

One-Pot Reactions: The Barbier reaction, a one-pot synthesis where the organozinc reagent is generated in the presence of the electrophile (e.g., a carbonyl compound), is another example of a greener approach. wikipedia.orglibretexts.org This eliminates the need to isolate the organozinc reagent, saving time, reducing waste, and minimizing exposure to hazardous materials. Running such reactions in water, where possible, further enhances their green credentials. libretexts.org

Table 2: Green Chemistry Approaches in Organozinc Synthesis

| Green Chemistry Principle | Application in Heptylzinc Bromide Synthesis | Reference |

| Renewable Feedstocks | Use of solvents like 2-MeTHF derived from biomass. | beilstein-journals.org |

| Waste Prevention | In situ generation and consumption in one-pot or continuous flow processes. | wikipedia.orgacs.orglibretexts.org |

| Safer Solvents and Auxiliaries | Replacing THF with 2-MeTHF or exploring aqueous reaction media. | beilstein-journals.orglibretexts.org |

| Energy Efficiency | Use of highly reactive zinc to enable reactions at lower temperatures; mechanochemical synthesis. | riekemetals.comorganic-chemistry.org |

| Catalysis | While the synthesis of the reagent itself is often stoichiometric, its use in catalytic reactions like Negishi coupling promotes overall efficiency. | wikipedia.org |

By incorporating these green chemistry principles, the synthesis of heptylzinc bromide solutions can be made more sustainable without compromising on the quality and reactivity of the reagent.

Mechanistic Elucidation of Heptylzinc Bromide Reactivity

Fundamental Reaction Pathways of Heptylzinc Bromide

The reactivity of heptylzinc bromide is fundamentally centered around the nature of its carbon-zinc (C-Zn) bond and the pathways through which this bond is formed and participates in subsequent reactions.

The synthesis of organozinc halides like heptylzinc bromide from metallic zinc and an organic halide is a cornerstone of organometallic chemistry. wikipedia.org This process is not a simple, single-step event but rather a sequence involving distinct mechanistic stages. The most direct pathway involves the oxidative addition of the alkyl halide to the zinc metal surface. nih.gov

Recent mechanistic studies, leveraging sensitive techniques like fluorescence microscopy, have revealed a two-primary-step mechanism for the formation of soluble organozinc reagents: nih.gov

Solubilization: Following the formation of surface intermediates, a solubilization step occurs, which transfers the organozinc species from the metal surface into the solution, forming the usable heptylzinc bromide reagent. nih.gov

This oxidative-addition–solubilization sequence is critical for understanding how different reaction conditions can accelerate reagent formation. nih.gov Reactions like the Barbier and Reformatsky reactions also rely on an initial oxidative addition of zinc metal into a carbon-halogen bond to generate the reactive organozinc nucleophile in situ. wikipedia.org

| Step | Description | Location | Key Influencing Factors |

|---|---|---|---|

| 1. Oxidative Addition | Direct insertion of zinc metal into the carbon-bromine bond of heptyl bromide. | Zinc Metal Surface | Zinc activation, solvent polarity, nature of the halide. nih.govnih.gov |

| 2. Solubilization | Dissolution of the surface-bound heptylzinc bromide intermediate into the solvent. | Solid-Liquid Interface | Presence of solubilizing agents (e.g., LiCl), solvent properties. nih.gov |

The precise electronic nature of the C-Zn bond formation and subsequent reactions has been a subject of detailed investigation. Two primary mechanistic paradigms are often considered: single-electron transfer (SET) and polar (or ionic) mechanisms.

Indirect experimental evidence from stereochemical and radical-clock experiments suggests that the oxidative addition of alkyl halides to zinc likely proceeds through single-electron transfer pathways. nih.gov In a SET mechanism, the reaction is initiated by the transfer of an electron from the zinc metal to the alkyl halide, leading to the formation of a radical anion that then fragments into a radical and a halide anion. This process generates transient charged intermediates. nih.gov The stability and reactivity of these intermediates are significantly influenced by the polarity of the reaction medium. nih.gov

Conversely, in many bond-forming reactions where the organozinc reagent acts as a nucleophile, the mechanism is often described as polar. For instance, in the addition to a carbonyl group, the C-Zn bond, while having significant covalent character, is polarized with a partial negative charge on the carbon atom (carbanionic character). libretexts.org The reaction proceeds via nucleophilic attack on the electrophilic carbonyl carbon. However, the process is often facilitated by the Lewis acidic zinc center, which coordinates to the carbonyl oxygen, as seen in chelation-controlled transition states. nih.gov In some cases, such as the oxidative amidation mediated by bromine(III) compounds, an ionic mechanism involving an inner-sphere redox process is favored over a SET pathway. nih.gov

Solvent Effects on Heptylzinc Bromide Reaction Kinetics and Thermodynamics

The choice of solvent is a critical parameter that can dictate both the rate (kinetics) and the equilibrium position (thermodynamics) of reactions involving heptylzinc bromide. Solvents influence the solubility of reagents, the stability of intermediates and transition states, and the aggregation state of the organometallic species. chemrxiv.org

Historically, the synthesis of organozinc reagents required polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). nih.gov The mechanistic underpinning for this requirement was elucidated by comparing reactions in DMSO versus the less polar ether solvent, THF. Using a combination of NMR spectroscopy and single-particle fluorescence microscopy, it was shown that polar solvents like DMSO accelerate the rate of the initial oxidative addition step. nih.govnih.gov This is attributed to the stabilization of the transient charged intermediates that are proposed to form during a SET mechanism. nih.gov

Kinetic Control: In polar solvents like DMSO, the reaction is under kinetic control where the fastest reaction pathway (accelerated oxidative addition) dominates. youtube.com

Thermodynamic Considerations: The use of additives like LiCl in THF alters the thermodynamics of the system by forming more stable and soluble zincate complexes, effectively shifting the equilibrium from surface-bound species to dissolved, reactive reagents. nih.govresearchgate.net

The solvent can also impact the persistence of intermediates. Studies have shown that once surface intermediates are formed, they exhibit similar persistence in both DMSO and THF, reinforcing that the primary solvent effect is on the rate of their formation (the oxidative addition step). researchgate.net

Solvation Models and Their Impact on Transition State Stabilization

The chemical environment, particularly the solvent, plays a crucial role in the reactivity and speciation of organozinc compounds. acs.org Accurately modeling this environment is essential for computational studies aimed at elucidating reaction mechanisms and understanding transition state stabilization.

Historically, continuum solvent models were employed due to their computational efficiency. However, these models have proven to be inadequate for describing organozinc solvation. acs.orgchemrxiv.org They fail to capture the specific, directional coordination of solvent molecules to the zinc center and the associated local structuring, which are critical determinants of reactivity. acs.org

To overcome these limitations, explicit solvent models are required. chemrxiv.org Computational approaches such as ab initio molecular dynamics (AIMD), particularly when combined with enhanced sampling techniques like metadynamics, offer a far more accurate representation. acs.orgacs.org These methods explicitly include a significant number of solvent molecules, allowing for a detailed exploration of the various solvation states and their dynamic equilibria. chemrxiv.orgchemrxiv.org This approach accurately accounts for solvation entropy and provides a high-fidelity depiction of the solution environment. acs.orgchemrxiv.org

The choice of solvation model has a profound impact on the calculated stability of reactants, intermediates, and transition states. An accurate representation of the solvation state is critical; for example, an incorrect attribution of the solvation state of the organozinc reactant can lead to a significant overestimation of its reactivity. acs.org Furthermore, changes in the solvation state along the reaction coordinate can be major thermodynamic driving forces for a reaction, underscoring the necessity of accounting for these equilibria when modeling catalytic processes involving reagents like heptylzinc bromide. acs.org

Table 1: Comparison of Solvation Models for Organozinc Reagents

| Feature | Continuum Models | Explicit Solvent Models (e.g., AIMD) |

|---|---|---|

| Solvent Representation | Implicit, as a continuous medium with a dielectric constant. | Explicit, individual solvent molecules are included. chemrxiv.org |

| Coordination Chemistry | Fails to describe specific, directional coordination to the zinc center. acs.org | Accurately models the coordination number and geometry of the zinc center. acs.org |

| Local Structuring | Does not account for local solvent ordering around the solute. | Captures the formation of distinct solvation shells. chemrxiv.org |

| Entropy Effects | Challenging to estimate solvation entropy variations accurately. chemrxiv.org | Provides an accurate, intrinsic treatment of entropic contributions. acs.org |

| Computational Cost | Low | High, often requires enhanced sampling techniques. acs.org |

| Accuracy for Organozincs | Inadequate for quantitative predictions of reactivity. acs.orgchemrxiv.org | High, provides a realistic picture of speciation and reactivity in solution. chemrxiv.org |

Influence of Solvent Coordination on Zinc Center Reactivity

The solvent does not merely act as a passive medium but actively participates in the reaction by coordinating to the zinc center. This coordination directly influences the reactivity of the heptylzinc bromide reagent. The nature of the solvent dictates the position of the Schlenk equilibrium and the Lewis acidity of the zinc species, which in turn governs its effectiveness in subsequent transformations like transmetalation in Negishi coupling. nih.govrsc.org

Polar aprotic solvents are particularly influential. nih.gov Studies comparing solvents like tetrahydrofuran (B95107) (THF) and dimethyl sulfoxide (DMSO) have revealed significant differences in their effects on the formation and reactivity of organozinc reagents. nih.gov For instance, DMSO has been shown to accelerate the initial oxidative addition of the organohalide to the zinc metal surface more effectively than THF. nih.gov This is attributed to the ability of polar solvents to stabilize the transient charged intermediates that are plausibly formed during this step. nih.gov

The coordination environment established by the solvent directly dictates the downstream reactivity of the organozinc reagent. nih.gov The electronic properties of the zinc(II) center are modulated by the coordinating solvent molecules. A systematic study on model zinc complexes demonstrated that the electronic deficiency, and thus the Lewis acidity, of the zinc center changes significantly with different coordinating atoms (N vs. S vs. O). rsc.org This change in Lewis acidity directly impacts the rate of substrate activation and hydrolysis. rsc.org Similarly, for heptylzinc bromide, coordination by a more strongly donating solvent will increase the electron density at the zinc center, making the heptyl group more nucleophilic but potentially slowing down the transmetalation step if dissociation of the solvent is required. Conversely, weakly coordinating solvents like THF can lead to a more Lewis acidic zinc center, which may facilitate transmetalation but can have a minimal effect on the activation barrier itself. acs.org

Table 2: Influence of Common Solvents on Organozinc Reagent Reactivity

| Solvent | Key Characteristics | Impact on Organozinc Reactivity |

|---|---|---|

| Tetrahydrofuran (THF) | Moderately polar, coordinating ether. | Common solvent for preparing and using organozinc reagents. Weak coordination has a minimal direct effect on transmetalation barriers but is crucial for solubility and stability. acs.org |

| Dimethyl Sulfoxide (DMSO) | Highly polar, aprotic solvent. | Accelerates the oxidative addition step in organozinc synthesis compared to THF. nih.gov Can stabilize charged intermediates. nih.gov Its strong coordination can influence downstream reactivity. |

| Dimethylformamide (DMF) | Polar, aprotic solvent. | Similar to DMSO, used in early protocols to facilitate organozinc formation, though its removal can be problematic. nih.govnih.gov |

Intermediates and Transition State Characterization in Heptylzinc Bromide Transformations

Elucidating the mechanism of reactions involving heptylzinc bromide requires the characterization of fleeting intermediates and the transition states that connect them. These transient species are often present in low concentrations and have short lifetimes, making their direct observation a significant challenge. nih.gov Nevertheless, the application of advanced analytical techniques and computational methods has begun to shed light on these critical species.

Spectroscopic Probes for Reaction Intermediates (excluding basic identification)

While standard techniques like ¹H NMR are invaluable for tracking the consumption of starting materials and the formation of products, they often fail to detect key reaction intermediates that exist at low concentrations. nih.govlibretexts.org A suite of more advanced spectroscopic methods is necessary to probe the structure and dynamics of these transient species.

In situ Spectroscopy : Techniques that monitor the reaction as it occurs are particularly powerful. In situ infrared (IR) spectroscopy can track changes in vibrational modes, providing information on bonding within intermediates. rsc.org More advanced methods like X-ray Absorption Spectroscopy (XAS) offer element-specific information about the metal center. acs.org Specifically, the X-ray Absorption Near-Edge Structure (XANES) region of the spectrum is sensitive to the symmetry and chemical environment of the zinc atom, while the Extended X-ray Absorption Fine Structure (EXAFS) region can be used to determine bond distances, such as the Zn-C bond length in the organozinc intermediate. acs.orgrsc.org These techniques have revealed correlations between the Zn-C bond distance and the kinetic profile of the reaction. rsc.org

Fluorescence Microscopy : For reactions that occur on a solid surface, such as the initial formation of heptylzinc bromide on zinc metal, traditional solution-phase techniques may be insufficient. Single-particle fluorescence microscopy has emerged as a highly sensitive method capable of directly observing organozinc intermediates on the surface of the zinc metal. nih.gov This technique has been instrumental in pinpointing the mechanistic origins of solvent effects, demonstrating, for example, that polar solvents accelerate the oxidative addition step rather than the subsequent solubilization of the surface intermediates. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : Beyond simple proton and carbon NMR, ³¹P NMR spectroscopy is a crucial tool for studying reactions catalyzed by phosphine-ligated palladium complexes, such as the Negishi coupling. libretexts.org By observing the phosphorus signals, one can characterize the structure and dynamics of the palladium intermediates involved in the catalytic cycle, providing insight into the transmetalation and reductive elimination steps. libretexts.orgacs.org

Table 3: Advanced Spectroscopic Probes for Organozinc Reaction Intermediates

| Technique | Type of Information Provided | Example Application |

|---|---|---|

| ***In situ* IR Spectroscopy** | Real-time monitoring of changes in functional group vibrations. | Observing the formation and consumption of carbonyl-containing intermediates in coupling reactions. rsc.org |

| X-ray Absorption Spectroscopy (XAS) | Element-specific data on the electronic structure and local coordination environment of the zinc center. acs.org | Determining Zn-C bond lengths and the coordination symmetry of organozinc intermediates in solution. rsc.org |

| Single-Particle Fluorescence Microscopy | Direct observation of surface-bound intermediates in heterogeneous reactions. nih.govnih.gov | Visualizing organozinc species on the surface of zinc metal to elucidate the mechanism of formation. nih.gov |

| ³¹P NMR Spectroscopy | Characterization of phosphine-ligated metal complexes. libretexts.org | Studying the palladium-phosphine intermediates in the catalytic cycle of a Negishi cross-coupling reaction. acs.org |

Kinetic Isotope Effects in Heptylzinc Bromide Reactivity

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms and inferring the structure of transition states. youtube.com It is defined as the ratio of the rate constant of a reaction using a substrate with a lighter isotope (k_light) to the rate constant with a heavier isotope (k_heavy). By strategically replacing a hydrogen atom with deuterium (B1214612) in the heptylzinc bromide reagent or the coupling partner, one can probe whether the C-H bond at that position is broken in the rate-determining step of the reaction.

A primary KIE (typically kH/kD > 2) is observed when the bond to the isotopically substituted atom is broken during the rate-determining step. youtube.com For example, in the Negishi coupling of a secondary alkylzinc reagent like cyclohexylzinc bromide, a significant primary KIE would be expected for the β-hydrogen if β-hydride elimination were the rate-determining step. The magnitude of the KIE can provide information about the linearity and symmetry of the transition state.

A secondary KIE is observed when the bond to the isotope is not broken but its environment changes (e.g., rehybridization of the carbon atom) in the rate-determining step. youtube.com These effects are much smaller (typically 0.7 < kH/kD < 1.5) and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). youtube.com For instance, an inverse secondary KIE can occur in organometallic chemistry and might be observed during a step where a carbon center becomes more sterically crowded in the transition state. youtube.com

In the context of heptylzinc bromide reactions, KIE studies are crucial for dissecting complex catalytic cycles. For example, in a Negishi coupling with an aryl halide, a key mechanistic question is the relative rates of the desired reductive elimination versus the undesired β-hydride elimination from the Pd(II) intermediate. nih.gov A KIE study involving deuteration at the β-position of the heptyl group could help to quantify the contribution of the β-hydride elimination pathway and provide insight into how ligand and solvent choice can be used to suppress this unwanted side reaction. nih.gov

Applications of Heptylzinc Bromide in Complex Organic Synthesis

Carbon-Carbon Bond Formation Reactions

The formation of new carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the assembly of simple precursors into complex molecules. Organozinc reagents, such as heptylzinc bromide, are particularly useful for these transformations due to their moderate reactivity, functional group tolerance, and utility in various transition metal-catalyzed reactions.

Cross-Coupling Reactions (e.g., Negishi Coupling variants with Heptylzinc Bromide)

The Negishi coupling, a reaction between an organozinc compound and an organic halide catalyzed by a nickel or palladium complex, is a powerful tool for C-C bond formation. nih.gov Heptylzinc bromide, as a representative of primary alkylzinc halides, participates in these reactions to introduce a linear seven-carbon chain into a variety of organic molecules.

Palladium complexes are highly effective catalysts for Negishi cross-coupling reactions involving alkylzinc reagents. The catalytic cycle typically involves oxidative addition of the palladium(0) catalyst to the organic halide, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

The reactivity of n-heptylzinc bromide in such couplings has been confirmed in studies involving N-Heterocyclic Carbene (NHC) palladium complexes. For instance, treatment of the complex [(IPr)PdCl2(3-ClPy)] with an excess of n-heptylzinc bromide resulted in the formation of n-tetradecane. This observation is consistent with a mechanism involving the reduction of the Pd(II) precatalyst to the active Pd(0) species, which then participates in the catalytic cycle. The formation of the C14 homocoupling product, n-tetradecane, underscores the successful transmetalation of the heptyl group to the palladium center. sci-hub.se This reactivity is a foundational aspect of its utility in forming cross-coupled products with various organic electrophiles.

Nickel catalysts offer a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. researchgate.netnih.gov These reactions are also tolerant of a wide variety of functional groups. researchgate.netnih.gov

Recent research has demonstrated the utility of heptylzinc bromide in nickel-catalyzed tandem cross-coupling reactions. Specifically, a relay catalysis strategy has been employed for the direct transformation of aryl 2-pyridyl esters into valuable secondary benzylic alcohols. In this process, n-heptylzinc bromide acts as the nucleophilic coupling partner. The reaction proceeds under the catalysis of Ni(acac)₂, yielding the desired alcohol products.

The scope of this transformation has been explored with various substituted aryl esters, showcasing the utility of n-heptylzinc bromide in constructing molecules with a heptyl-substituted carbinol center. The yields of these reactions are generally good, as detailed in the table below. amazonaws.com

Table 1: Nickel-Catalyzed Cross-Coupling of n-Heptylzinc Bromide with Aryl 2-Pyridyl Esters

| Entry | Aryl 2-Pyridyl Ester Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | Pyridin-2-yl 4-(trifluoromethyl)benzoate | 1-(4-(Trifluoromethyl)phenyl)octan-1-ol | 91 |

| 2 | Pyridin-2-yl 4-(benzyloxy)benzoate | 1-(4-(Benzyloxy)phenyl)octan-1-ol | 64 |

Reaction conditions typically involve the aryl ester, n-heptylzinc bromide, and a Ni(acac)₂ catalyst in a suitable solvent, stirred for a specified time to achieve the desired transformation. amazonaws.com

Iron-catalyzed cross-coupling reactions have emerged as an economically and environmentally attractive alternative to those catalyzed by precious metals like palladium. nih.gov These reactions often proceed via radical mechanisms and are effective for coupling alkyl halides with organometallic reagents. While iron catalysts have been successfully used for cross-coupling reactions involving various alkyl organometallics, specific and detailed research findings on the use of heptylzinc bromide in these transformations are not extensively documented in the surveyed scientific literature. The general reactivity of alkylzinc reagents in iron-catalyzed systems suggests that heptylzinc bromide would be a viable coupling partner, but specific examples with yields and reaction conditions are needed for a comprehensive assessment.

Addition Reactions of Heptylzinc Bromide

Organozinc reagents can add to carbonyl groups in aldehydes and ketones to form new carbon-carbon bonds and produce alcohols. These reactions are fundamental in organic synthesis for building molecular complexity.

The addition of organometallic reagents to carbonyl compounds can be controlled to achieve high levels of chemo-, regio-, and stereoselectivity, which is crucial in the synthesis of complex molecules like natural products and pharmaceuticals. The development of catalytic asymmetric additions of organozinc reagents to aldehydes and ketones has been a significant area of research. nih.gov

However, the literature extensively focuses on dialkylzinc reagents, such as diethylzinc and dimethylzinc, for these asymmetric transformations, often in the presence of chiral ligands. nih.govwikipedia.org While the principles of these reactions are well-established, specific and detailed research findings illustrating the chemo-, regio-, and stereoselective addition of heptylzinc bromide to carbonyl compounds are not widely available in the reviewed literature. The development of such protocols would be a valuable extension of the synthetic utility of this particular organozinc reagent.

Conjugate Additions to α,β-Unsaturated Systems

Organozinc reagents, in general, are known to participate in conjugate addition reactions, also known as Michael additions, to α,β-unsaturated carbonyl compounds. This reactivity allows for the formation of a new carbon-carbon bond at the β-position of the unsaturated system. While specific research detailing the conjugate addition of heptylzinc bromide is not extensively documented in readily available literature, the general reactivity of alkylzinc halides suggests their utility in this transformation. The reaction typically proceeds via a 1,4-addition mechanism, where the nucleophilic heptyl group adds to the β-carbon of the α,β-unsaturated ketone, ester, or nitrile, leading to the formation of a zinc enolate intermediate. Subsequent aqueous workup protonates the enolate to yield the corresponding β-heptyl-substituted carbonyl or nitrile compound. The presence of Lewis acids, such as copper salts, can often enhance the efficiency and selectivity of these conjugate additions.

Additions to Imines and Nitriles

The addition of organometallic reagents to imines and nitriles is a fundamental method for the synthesis of amines and ketones, respectively. Organozinc reagents, including heptylzinc bromide, are generally less reactive than their Grignard or organolithium counterparts, which can be advantageous in terms of functional group tolerance.

The addition of heptylzinc bromide to an imine would proceed via nucleophilic attack of the heptyl group on the electrophilic carbon of the C=N double bond. This addition forms a zinc amide intermediate, which upon acidic workup, yields the corresponding secondary amine.

In the case of nitriles, the addition of heptylzinc bromide to the carbon-nitrogen triple bond initially forms an iminylzinc intermediate. Subsequent hydrolysis of this intermediate in the presence of acid leads to the formation of a ketone, where the heptyl group has been added to the former nitrile carbon. This two-step process provides a valuable route for the synthesis of unsymmetrical ketones. The general tolerance of organozinc reagents to other functional groups present in the substrate makes them suitable for use in the synthesis of complex molecules.

Cyclization Reactions Mediated by Heptylzinc Bromide

While the direct mediation of cyclization reactions by simple alkylzinc halides like heptylzinc bromide is not a widely reported application, organozinc compounds can be involved in intramolecular processes. For instance, a molecule containing both an organozinc halide moiety and a tethered electrophilic group, such as an alkene or alkyne, could potentially undergo an intramolecular addition. The feasibility of such a cyclization would depend on factors like the length and nature of the tether, as well as the reaction conditions.

In a broader context, organozinc reagents are crucial components in transition metal-catalyzed cross-coupling reactions, such as the Negishi coupling. These reactions can be employed in an intramolecular fashion to construct cyclic structures. In such a scenario, a substrate bearing both a halide (or triflate) and an organozinc halide could undergo intramolecular coupling in the presence of a suitable palladium or nickel catalyst to form a carbocyclic or heterocyclic ring.

Functional Group Transformations and Derivatizations

The reactivity of heptylzinc bromide allows for its use in various functional group transformations and derivatizations, primarily through the formation of new carbon-carbon bonds.

Synthesis of Alkyl-Substituted Heterocycles

Heptylzinc bromide can be a key reagent in the synthesis of heterocycles bearing a heptyl substituent. One common strategy involves the use of Negishi cross-coupling reactions. A halo-substituted heterocyclic compound can be coupled with heptylzinc bromide in the presence of a palladium or nickel catalyst to introduce the heptyl group onto the heterocyclic ring. This method is highly versatile and applicable to a wide range of heterocyclic systems, including pyridines, pyrimidines, furans, and thiophenes. The mild reaction conditions and high functional group tolerance of the Negishi coupling make it a powerful tool in the synthesis of complex, functionalized heterocycles.

Construction of Complex Natural Product Scaffolds

The synthesis of natural products often requires the stereoselective and chemoselective formation of carbon-carbon bonds. Heptylzinc bromide, particularly in the context of catalyzed cross-coupling reactions, can be employed to introduce a C7 alkyl chain into a complex molecular scaffold. Its moderate reactivity allows for its use in the presence of sensitive functional groups that might not be compatible with more reactive organometallic reagents. For instance, in a late-stage functionalization step of a natural product synthesis, a Negishi coupling between a complex, halogenated intermediate and heptylzinc bromide could be used to install the final heptyl group, completing the carbon skeleton of the target molecule.

Asymmetric Synthesis Utilizing Heptylzinc Bromide

The development of asymmetric methods for the addition of organometallic reagents to carbonyls and other electrophiles is a major focus of modern organic synthesis. While the direct, uncatalyzed addition of heptylzinc bromide is not inherently stereoselective, its participation in enantioselective transformations can be achieved through the use of chiral catalysts or auxiliaries.

For example, the addition of dialkylzinc reagents to aldehydes in the presence of a chiral amino alcohol catalyst, such as (-)-3-exo-(dimethylamino)isoborneol (DAIB), is a well-established method for the synthesis of enantioenriched secondary alcohols. Although this method is most commonly applied to dialkylzincs, similar catalytic systems could potentially be adapted for the asymmetric addition of heptylzinc bromide to aldehydes, yielding chiral secondary alcohols. The success of such a reaction would depend on the ability of the chiral ligand to effectively control the facial selectivity of the addition of the heptyl group to the prochiral aldehyde.

Below is a table summarizing the applications discussed:

| Application Category | Specific Transformation | Reactants | Product Type |

| Carbon-Carbon Bond Formation | Conjugate Addition | Heptylzinc bromide, α,β-Unsaturated Ketone/Ester/Nitrile | β-Heptyl Carbonyl/Nitrile |

| Addition to Imines | Heptylzinc bromide, Imine | Secondary Amine | |

| Addition to Nitriles | Heptylzinc bromide, Nitrile | Ketone | |

| Cyclization Reactions | Intramolecular Negishi Coupling | Dihalo-substrate, Zinc, Pd/Ni Catalyst | Carbocycle/Heterocycle |

| Functional Group Transformations | Synthesis of Alkyl-Substituted Heterocycles | Heptylzinc bromide, Halo-heterocycle, Pd/Ni Catalyst | Heptyl-substituted Heterocycle |

| Construction of Natural Product Scaffolds | Heptylzinc bromide, Halogenated Intermediate, Pd/Ni Catalyst | Heptylated Natural Product Scaffold | |

| Asymmetric Synthesis | Catalytic Enantioselective Addition | Heptylzinc bromide, Aldehyde, Chiral Catalyst | Chiral Secondary Alcohol |

Chiral Ligand Design for Enantioselective Transformations

The enantioselective addition of organometallic reagents to prochiral carbonyl compounds is a cornerstone of modern asymmetric synthesis, enabling the production of chiral alcohols which are pivotal intermediates in the pharmaceutical and fine chemical industries. The design and application of chiral ligands are central to achieving high levels of stereocontrol in these transformations. While diethylzinc has been a benchmark reagent in this field, the principles of chiral ligand design are directly applicable to other organozinc halides like heptylzinc bromide.

The fundamental concept involves the in-situ formation of a chiral complex between the organozinc reagent and a chiral ligand. This complex then delivers the organic group (in this case, the heptyl group) to one face of the carbonyl substrate preferentially, leading to the formation of one enantiomer of the product in excess.

A variety of chiral ligands have been developed for the enantioselective addition of organozinc reagents to aldehydes. These ligands are typically amino alcohols, diols, or other structures capable of chelating to the zinc atom. The steric and electronic properties of the ligand create a chiral environment that dictates the facial selectivity of the addition reaction.

For instance, the addition of heptylzinc bromide to an aldehyde, in the presence of a chiral catalyst, would proceed through a transition state where the facial selectivity is controlled by the ligand architecture. The table below illustrates hypothetical results based on known principles of asymmetric catalysis, demonstrating how different types of chiral ligands could influence the enantiomeric excess (e.e.) of the resulting secondary alcohol.

| Entry | Chiral Ligand | Aldehyde Substrate | Product | Yield (%) | e.e. (%) |

| 1 | (-)-N,N-Dibutylnorephedrine | Benzaldehyde | 1-Phenyl-1-octanol | 85 | 92 (R) |

| 2 | (1R,2S)-N-Pyrrolidinylnorephedrine | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-1-octanol | 88 | 95 (R) |

| 3 | (S)-Diphenyl(pyrrolidin-2-yl)methanol | 3-Methoxybenzaldehyde | 1-(3-Methoxyphenyl)-1-octanol | 90 | 93 (S) |

| 4 | Chiral β-amino alcohol | Cyclohexanecarboxaldehyde | 1-Cyclohexyl-1-octanol | 82 | 90 |

Note: The data in this table is illustrative and based on general principles of asymmetric additions of organozinc reagents.

The effectiveness of a chiral ligand is highly dependent on the specific organozinc reagent and the substrate. The longer heptyl chain of heptylzinc bromide, compared to an ethyl group, can introduce different steric interactions within the chiral transition state, potentially influencing both the reactivity and the level of enantioselectivity. Research in this area focuses on tailoring the ligand structure to maximize these interactions for optimal stereocontrol.

Diastereoselective Reactions Involving Heptylzinc Bromide

Diastereoselective reactions are crucial for the synthesis of complex molecules with multiple stereocenters. In the context of heptylzinc bromide, diastereoselectivity is often achieved by its addition to chiral carbonyl compounds, where the existing stereocenter(s) in the substrate direct the approach of the nucleophilic heptyl group.

The stereochemical outcome of such reactions is typically rationalized using models like the Felkin-Anh or Cram chelation models. These models predict the major diastereomer formed based on the steric and electronic properties of the substituents on the chiral center adjacent to the carbonyl group.

For example, the addition of heptylzinc bromide to a chiral α-alkoxy ketone can proceed via either a chelation-controlled or a non-chelation-controlled pathway. In a chelation-controlled pathway, the zinc atom coordinates to both the carbonyl oxygen and the oxygen of the alkoxy group, leading to a rigid cyclic transition state. This directs the heptyl group to attack from a specific face. In a non-chelation-controlled (Felkin-Anh) pathway, steric hindrance dictates the trajectory of the incoming nucleophile.

The choice between these pathways can often be influenced by the nature of the protecting group on the alcohol and the presence of Lewis acids. The table below presents hypothetical outcomes for the diastereoselective addition of heptylzinc bromide to a protected α-hydroxy ketone, illustrating the influence of the reaction conditions on the diastereomeric ratio (d.r.).

| Entry | Substrate | Protecting Group (PG) | Conditions | Major Diastereomer | d.r. |

| 1 | 2-(Benzyloxy)propiophenone | Benzyl (Bn) | TiCl4 | syn | 95:5 |

| 2 | 2-(tert-Butyldimethylsilyloxy)propiophenone | TBDMS | No additive | anti | 5:95 |

| 3 | 2-(Benzyloxy)propiophenone | Benzyl (Bn) | ZnBr2 | syn | 98:2 |

| 4 | 2-(tert-Butyldimethylsilyloxy)propiophenone | TBDMS | MgBr2·OEt2 | anti | 10:90 |

Note: This data is illustrative and based on established principles of diastereoselective additions to chiral carbonyls.

The results demonstrate that by carefully selecting the protecting group and additives, one can control the diastereochemical outcome of the addition of heptylzinc bromide. This level of control is essential for the stereocontrolled synthesis of complex natural products and pharmaceutical agents.

Advanced Methodological Approaches and Reaction Engineering with Heptylzinc Bromide

Catalytic Systems for Heptylzinc Bromide Transformations

The reactivity of organozinc reagents like heptylzinc bromide is often modulated through the use of transition metal catalysts. These catalysts facilitate cross-coupling reactions that would otherwise be sluggish or unreactive. Research has focused on developing more efficient, selective, and sustainable catalytic systems.

Development of Novel Homogeneous Catalysts

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, remains a cornerstone of organozinc chemistry. The Negishi coupling, a reaction between an organozinc compound and an organic halide, is a primary application for heptylzinc bromide and is typically catalyzed by palladium or nickel complexes. wikipedia.orgchemistnotes.com

Initial developments relied on palladium complexes with phosphine (B1218219) ligands, such as triphenylphosphine. chemistnotes.com However, recent research has focused on more sophisticated catalyst systems to improve yields, functional group tolerance, and reaction rates, especially for less reactive coupling partners. wikipedia.org

Key developments include:

N-Heterocyclic Carbene (NHC) Ligands: Palladium catalysts bearing bulky NHC ligands have shown exceptional activity for the cross-coupling of unactivated alkyl bromides with alkylzinc reagents at room temperature. nih.gov For instance, the use of a Pd/IPr (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) system effectively couples various alkyl bromides and alkylzinc halides, including those with beta-substituents. nih.gov

Multimetallic Catalysis: Synergistic catalysis using two distinct metals can enable transformations that are difficult with a single catalyst. For example, a cooperative nickel and palladium system has been developed for cross-Ullman reactions, coupling aryl bromides with aryl triflates. rsc.org This approach relies on the orthogonal reactivity of the two catalysts. rsc.org

Earth-Abundant Metal Catalysts: To address the cost and toxicity of palladium, research into catalysts based on more abundant metals like nickel and copper has intensified. wikipedia.org Nickel catalysts, such as Ni(acac)₂, are effective for various Negishi couplings. wikipedia.orgorganic-chemistry.org Novel copper-based systems, sometimes using specific picolinhydrazide ligands, have been developed for cross-coupling reactions under mild, room-temperature conditions.

Interactive Table: Comparison of Homogeneous Catalyst Systems for Organozinc Coupling

| Catalyst System | Key Features | Typical Application | Reference |

|---|---|---|---|

| Pd / Phosphine Ligands (e.g., PPh₃) | Classic, well-established system. | General Negishi coupling of aryl/vinyl halides. | chemistnotes.com |

| Pd / N-Heterocyclic Carbene (NHC) Ligands | High activity, room temperature reactions, couples unactivated alkyl halides. | Coupling of alkylzinc reagents with alkyl bromides. | nih.gov |

| Ni-based Catalysts (e.g., Ni(acac)₂) | Lower cost alternative to palladium, effective for sp², sp³, and sp carbon coupling. | Aryl-aryl and alkyl-aryl cross-coupling. | wikipedia.orgorganic-chemistry.org |

| Dual Ni/Pd Systems | Synergistic, orthogonal reactivity for challenging cross-electrophile coupling. | Coupling of two different electrophiles (e.g., aryl bromide and aryl triflate). | rsc.org |

Heterogeneous Catalysis and Supported Systems

While effective, homogeneous catalysts can be difficult to separate from the reaction mixture, posing challenges for product purification and catalyst recycling, particularly in large-scale industrial processes. This has driven the development of heterogeneous and supported catalytic systems.

Heterogeneous catalysts exist in a different phase from the reactants, allowing for easy separation by filtration. Supported systems involve immobilizing a homogeneous catalyst onto a solid support.

Polymer-Supported Catalysts: One approach involves attaching a ligand to a polymer backbone. For example, a polymeric monophosphine ligand, WePhos, has been complexed with palladium to create a thermoresponsive catalyst that can be shuttled between aqueous and organic phases, facilitating separation.

Reactor-Wall Supported Catalysts: In flow chemistry systems, the catalyst can be incorporated directly into the reactor. Passing the reaction mixture through a heated copper tube has been used to effect copper-catalyzed azide-alkyne cycloadditions, a principle that can be extended to other transformations.

The primary advantage of these systems is the simplification of downstream processing and the potential for catalyst reuse, which is economically and environmentally beneficial for large-scale production involving reagents like heptylzinc bromide.

Photocatalysis and Electrocatalysis in Heptylzinc Bromide Reactions

Emerging fields like photocatalysis and electrocatalysis offer novel, energy-efficient pathways for chemical transformations that are often difficult to achieve with traditional thermal methods. numberanalytics.com These techniques are increasingly being applied to cross-coupling reactions.

Electrocatalysis involves driving reactions using an electric current. It provides a powerful alternative for generating reactive species under mild conditions. oup.com

Electrochemical Synthesis of Organozinc Reagents: The formation of organozinc compounds can be achieved electrochemically. oup.com This method can be more compatible with sensitive functional groups than traditional organolithium or Grignard-based transmetalation routes. oup.comelectrochem.org Systems using a sacrificial zinc anode and a cobalt salt catalyst have been developed for the efficient synthesis of arylzinc compounds in solvents like acetonitrile. electrochem.org

Nickel-Catalyzed Electrochemical Reactions: Electrochemistry can be coupled with nickel catalysis for cross-coupling. For instance, an electrogenerated organonickel species can undergo metal exchange with a zinc halide, enabling Reformatsky-type reactions. acs.org

Photocatalysis utilizes visible light to initiate chemical reactions via a photosensitizer. numberanalytics.com

Dual Photoredox and Metal Catalysis: A powerful strategy involves the merger of photoredox catalysis with transition metal catalysis (e.g., nickel or copper). nih.govrsc.org In a typical C(sp³)–C(sp²) cross-coupling relevant to heptylzinc bromide, a photosensitizer absorbs light and engages in single-electron transfer to generate a radical intermediate from one coupling partner, which then enters the catalytic cycle of a nickel or copper complex to couple with the other partner. nih.govuni-regensburg.de This dual catalytic approach has been successfully applied to the coupling of alkyl bromides with aryl halides. nih.gov

Advanced Photosensitizers: Research is ongoing to develop more efficient photosensitizers, including earth-abundant copper chromophores and purely organic dyes, to replace expensive and rare metals like iridium. rsc.orgyoutube.com The goal is to optimize light absorption, excited-state lifetimes, and redox potentials to drive challenging transformations. rsc.org

These light- and electricity-driven methods represent a frontier in reaction design, promising greener and more selective routes for the application of organozinc reagents.

Flow Chemistry and Continuous Processing for Heptylzinc Bromide Reactions

The synthesis and use of organometallic reagents like heptylzinc bromide present safety and scalability challenges in traditional batch reactors, primarily due to their sensitivity to air and moisture and the often exothermic nature of their formation. electrochem.org Flow chemistry, or continuous processing, has emerged as a superior alternative for managing these reactions. organometallics.itresearchgate.net

Advantages of Flow Reactors for Controlled Synthesis

In a flow process, reagents are continuously pumped through a network of tubes and reactors. This setup offers intrinsic advantages over batch production. nih.govillinois.edu

Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time. oup.com This, combined with a high surface-area-to-volume ratio, allows for highly efficient heat exchange, preventing thermal runaways in exothermic reactions like organozinc formation.

Precise Reaction Control: Flow reactors enable precise control over parameters such as temperature, pressure, and residence time, leading to higher reproducibility and selectivity. numberanalytics.com This control can minimize the formation of byproducts.

Improved Yield and Purity: Continuous processing using a packed bed of zinc metal allows for the use of a large excess of the metal, driving the reaction to full conversion of the organic halide in a single pass through the reactor, often achieving organozinc yields of 82-92%. oup.com

Telescoped and Multi-step Synthesis: The modular nature of flow setups allows for the direct coupling of multiple reaction steps. illinois.edu For example, the continuous formation of an organozinc reagent can be "telescoped" directly into a subsequent cross-coupling reaction without isolating the sensitive intermediate. oup.comrsc.org

Interactive Table: Batch vs. Flow Processing for Organozinc Reactions

| Parameter | Batch Processing | Flow Chemistry | Reference |

|---|---|---|---|

| Safety | Large reactor volume poses risks with exothermic reactions and sensitive reagents. | Small holdup volume and superior heat transfer significantly improve safety. | oup.com |

| Process Control | Concentrations and temperature can vary, leading to inconsistencies. | Precise control over residence time, temperature, and stoichiometry. | numberanalytics.com |

| Scalability | Scaling up is complex and can alter reaction profiles. | Scalable by running the system for longer times or by "numbering-up" (parallel reactors). | oup.com |

| Efficiency | May require isolation of unstable intermediates. | Enables multi-step, "telescoped" reactions, improving overall efficiency. | rsc.orgillinois.edu |

Scale-Up Considerations for Continuous Production

Translating a laboratory-scale flow process to industrial production requires careful consideration of several factors.

Throughput: A key metric for scale-up is the production rate, often measured in kilograms per day or liters per hour. Pilot-scale setups for organozinc synthesis have demonstrated liquid throughputs of up to 18 L/h, achieving complete conversion of the starting halide with residence times of only a few minutes. electrochem.org

Reactor Design: The design of the reactor is critical. For the formation of organozinc reagents, packed-bed reactors containing zinc granules are common. oup.comelectrochem.org These often include units for replenishing the metal to ensure sustained operation.

Process Analytical Technology (PAT): For robust and compliant manufacturing, especially under Good Manufacturing Practices (GMP), in-line analytical tools are integrated into the flow path. Techniques like ATR-IR spectroscopy can monitor the reaction in real-time, ensuring quality control and process stability.

Handling of Solids and Biphasic Mixtures: While flow chemistry excels with liquid-phase reactions, challenges can arise when solids (like catalysts or byproducts) are present or when liquid-liquid separation is required. Membrane-based separators and other specialized equipment are used to manage these issues in-line. illinois.edu

Successful scale-up has been demonstrated, with continuous GMP manufacturing facilities capable of producing organometallic intermediates at a scale of over 10 kg per day, showcasing the industrial viability of flow chemistry for reactions involving reagents like heptylzinc bromide.

Multi-Component Reactions (MCRs) Incorporating Heptylzinc Bromide

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, represent a highly efficient and atom-economical approach in modern organic chemistry. The incorporation of organometallic reagents like heptylzinc bromide into these processes significantly broadens their scope, allowing for the direct introduction of alkyl chains onto diverse molecular scaffolds.

A notable application of heptylzinc bromide is in the organometallic-Mannich reaction, a three-component coupling that brings together an amine, an aldehyde, and an organozinc reagent to generate α-branched amines. beilstein-journals.orgnih.govnih.gov Research has demonstrated that heteroleptic alkylzinc bromides, including heptylzinc bromide, can be effectively utilized for this transformation. These reagents are typically prepared in situ through the direct insertion of zinc metal into the corresponding alkyl bromide, such as 1-bromoheptane (B155011). beilstein-journals.orgresearchgate.net